molecular formula C12H19N3O B14273271 N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide CAS No. 141677-89-6

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide

Katalognummer: B14273271
CAS-Nummer: 141677-89-6
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: OOJXYMCINONJFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group and a methyl group attached to a phenyl ring, connected to a beta-alaninamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide typically involves multiple steps. One common method includes the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide, followed by reduction with hydrogen to obtain the desired product . Another route involves the selective acylation of 4-methyl-3-nitroaniline directly to form the compound .

Industrial Production Methods

Industrial production of N3-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide often employs continuous flow microreactor systems. These systems allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and amino derivatives.

Wissenschaftliche Forschungsanwendungen

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N3-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

141677-89-6

Molekularformel

C12H19N3O

Molekulargewicht

221.30 g/mol

IUPAC-Name

3-[2-(4-amino-3-methylphenyl)ethylamino]propanamide

InChI

InChI=1S/C12H19N3O/c1-9-8-10(2-3-11(9)13)4-6-15-7-5-12(14)16/h2-3,8,15H,4-7,13H2,1H3,(H2,14,16)

InChI-Schlüssel

OOJXYMCINONJFQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CCNCCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.